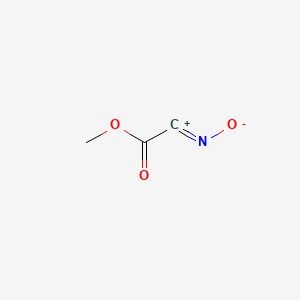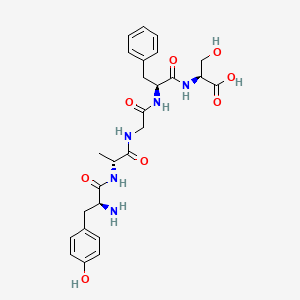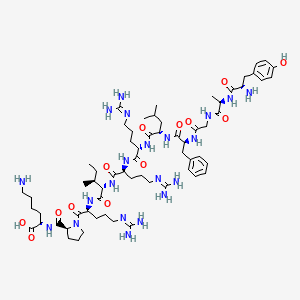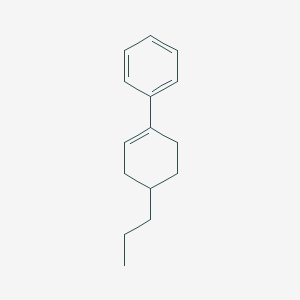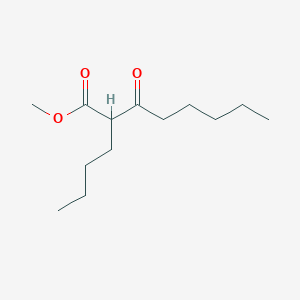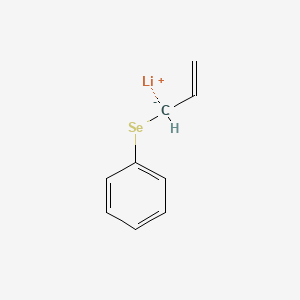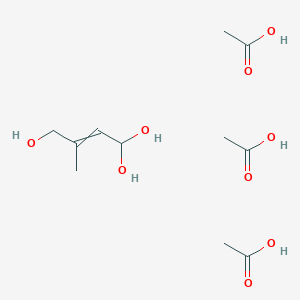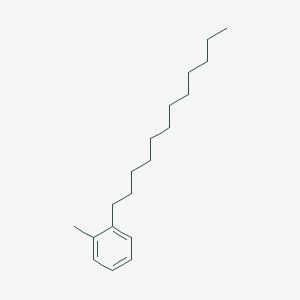
1-Dodecyl-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a dodecyl group (a twelve-carbon alkyl chain) and a methyl group. This compound is known for its hydrophobic properties and is often used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Dodecyl-2-methylbenzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions: 1-Dodecyl-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The benzylic position (carbon adjacent to the benzene ring) can be oxidized to form benzylic alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include bromine (Br₂) for bromination and nitric acid (HNO₃) for nitration.
Reduction: The compound can be reduced using hydrogenation catalysts to saturate the alkyl chain or reduce any functional groups present.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄
Substitution: Br₂/FeBr₃ for bromination, HNO₃/H₂SO₄ for nitration
Reduction: H₂/Pd-C for hydrogenation
Major Products:
Oxidation: Benzylic alcohols, aldehydes, carboxylic acids
Substitution: Brominated or nitrated derivatives
Reduction: Saturated alkyl derivatives
科学的研究の応用
1-Dodecyl-2-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of surfactants and detergents due to its hydrophobic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers as a model compound.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 1-dodecyl-2-methylbenzene primarily involves its interaction with hydrophobic environments. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the benzene ring’s electron-rich nature facilitates electrophilic aromatic substitution, while the benzylic position is prone to oxidation due to the stability of the resulting benzylic radical or carbocation.
類似化合物との比較
1-Dodecylbenzene: Lacks the methyl group, making it slightly less hydrophobic.
2-Methyl-1-tetradecylbenzene:
1-Decyl-2-methylbenzene: Shorter alkyl chain, resulting in different physical properties and reactivity.
Uniqueness: 1-Dodecyl-2-methylbenzene is unique due to its specific combination of a long alkyl chain and a methyl group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties, such as in the synthesis of specialized surfactants and in studies of membrane dynamics.
特性
CAS番号 |
78400-47-2 |
|---|---|
分子式 |
C19H32 |
分子量 |
260.5 g/mol |
IUPAC名 |
1-dodecyl-2-methylbenzene |
InChI |
InChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-11-12-16-19-17-14-13-15-18(19)2/h13-15,17H,3-12,16H2,1-2H3 |
InChIキー |
PQAHWOUEBKVMQH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


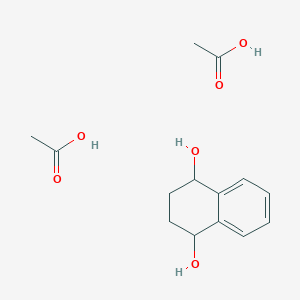
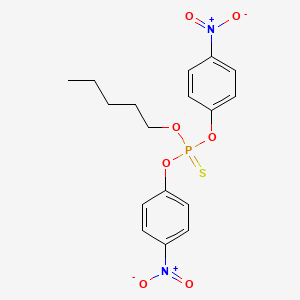

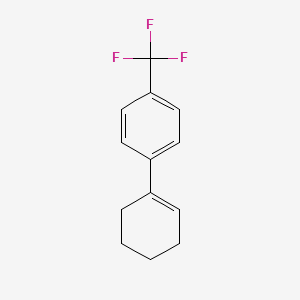
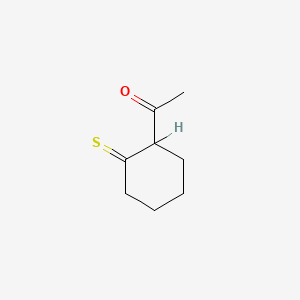
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
